Selective Inhibition of Class I HDAC Isoforms: A 1.9-Fold Preference for HDAC1/2 over HDAC3
3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoic acid exhibits moderate and selective inhibition of Class I HDACs, with an IC50 of 220 nM against the HDAC1/HDAC2 complex in human HeLa nuclear extracts, compared to a 1.9-fold weaker potency against HDAC3 (IC50 = 410 nM) [1]. This selectivity profile is distinct from the pan-HDAC inhibitor vorinostat (SAHA), which potently inhibits HDAC1, HDAC2, and HDAC3 with near-equivalent IC50 values (typically <86 nM) [2]. The compound also shows activity against HDAC6 (IC50 = 360 nM), further defining its unique fingerprint [1].
| Evidence Dimension | Inhibitory potency against HDAC isoforms |
|---|---|
| Target Compound Data | IC50: HDAC1/2 = 220 nM; HDAC3 = 410 nM; HDAC6 = 360 nM |
| Comparator Or Baseline | Vorinostat (SAHA): IC50 <86 nM for HDAC1, 2, 3, 6 |
| Quantified Difference | Target compound is 2.6- to 4.8-fold less potent than vorinostat for HDAC1/2/3/6, but exhibits a 1.9-fold intra-class selectivity for HDAC1/2 over HDAC3, which is not observed with vorinostat. |
| Conditions | HDAC1/2 inhibition in human HeLa nuclear extract; HDAC3 and HDAC6 inhibition in recombinant enzyme assays |
Why This Matters
This isoform selectivity profile allows researchers to modulate Class I HDAC activity with a bias toward HDAC1/2, which may be desirable for studying specific epigenetic pathways or for developing tools where pan-inhibition is not desired.
- [1] BindingDB. Entry for BDBM50531328 (CHEMBL4543731). Affinity Data for HDAC1/2, HDAC3, HDAC6. View Source
- [2] NCATS Inxight Drugs. Vorinostat. Pharmacological Summary. View Source
